ATMS is a silane coupling agent, meaning it can form covalent bonds with both organic and inorganic materials. This property makes it valuable for modifying surfaces to improve adhesion, wettability, and other properties.
The azide group (-N3) present in ATMS is a versatile functional group in organic chemistry. Researchers utilize it for various purposes:
ATMS finds applications in material science due to its ability to modify the properties of various materials:
(11-Azidoundecyl)trimethoxysilane is a silane coupling agent characterized by its azide functional group. Its chemical formula is CHNOSi, and it has a molecular weight of approximately 317.50 g/mol. This compound features a long hydrocarbon chain (undecyl) attached to a trimethoxysilane group, which allows it to bond effectively with both organic and inorganic materials. The azide group provides unique reactivity, making it valuable in various chemical applications, particularly in the fields of materials science and organic synthesis .
Several methods exist for synthesizing (11-Azidoundecyl)trimethoxysilane:
(11-Azidoundecyl)trimethoxysilane has several notable applications:
Several compounds share structural similarities with (11-Azidoundecyl)trimethoxysilane. Below are some notable examples:
Compound Name | Functional Groups | Unique Features |
---|---|---|
11-(Trimethoxysilyl)undecanoic acid | Carboxylic acid | Used for surface modification without explosive risk. |
11-Aminoundecyltrimethoxysilane | Amine | Provides different reactivity for bioconjugation. |
11-(Vinylsilyl)undecanoic acid | Vinyl | Useful in polymerization reactions. |
11-Bromoundecyltrimethoxysilane | Halogen | Acts as an alkylating agent in organic synthesis. |
The uniqueness of (11-Azidoundecyl)trimethoxysilane lies in its azide functionality which allows for specific
The azide functional group in (11-Azidoundecyl)trimethoxysilane enables efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions in click chemistry. These reactions allow for the covalent attachment of biomolecules, polymers, or nanoparticles to surfaces pre-functionalized with the silane. For instance, the trimethoxysilane moiety hydrolyzes in aqueous or alcoholic solutions to form silanol groups, which condense with hydroxylated substrates such as glass, silicon, or metal oxides. This dual functionality—surface anchoring via silanol condensation and bioorthogonal ligation via azide reactivity—makes the compound indispensable in biosensor fabrication and targeted drug delivery systems.
Recent studies have demonstrated that the azide group can also participate in Staudinger ligation with phosphine derivatives, further expanding its utility in bioconjugation. For example, when grafted onto silica nanoparticles, (11-Azidoundecyl)trimethoxysilane enables the site-specific immobilization of antibodies or enzymes through azide-phosphine bond formation. The reaction kinetics and efficiency depend on solvent polarity, catalyst concentration, and temperature, with optimal yields achieved in tetrahydrofuran (THF) or dimethylformamide (DMF) at 25–50°C.
Click chemistry reactions are characterized by high efficiency, selectivity, and compatibility with aqueous environments. (11-Azidoundecyl)trimethoxysilane serves as a bridge between organic synthesis and surface engineering, leveraging its azide group for cycloadditions and its silane moiety for substrate anchoring.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the formation of 1,2,3-triazole linkages between azides and terminal alkynes. (11-Azidoundecyl)trimethoxysilane participates in CuAAC through its terminal azide group, which reacts with alkynes in the presence of copper(I) catalysts such as CuBr or CuSO₄ with sodium ascorbate [1] [4].
The reaction proceeds via a stepwise mechanism:
This reaction is widely employed to functionalize surfaces and polymers. For example, (11-Azidoundecyl)trimethoxysilane-modified silicon wafers undergo CuAAC with alkyne-terminated polyethylene glycol (PEG) to create antifouling coatings for biomedical devices [1]. The trimethoxysilane group ensures stable covalent binding to the substrate, while the azide enables subsequent bioconjugation.
Table 1: Comparative Analysis of CuAAC and SPAAC
Parameter | CuAAC | SPAAC |
---|---|---|
Catalyst | Cu(I) required | Catalyst-free |
Reaction Rate (k, M⁻¹s⁻¹) | 0.1–1.0 | 0.01–0.5 |
Biocompatibility | Limited by copper toxicity | High |
Applications | Polymer functionalization, electronics | Live-cell labeling, drug delivery [7] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) eliminates the need for cytotoxic copper catalysts by using strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides. (11-Azidoundecyl)trimethoxysilane’s azide group engages in SPAAC under physiological conditions, making it ideal for bioconjugation in sensitive environments [1] [7].
A recent study demonstrated the utility of SPAAC for real-time reaction monitoring in human blood plasma using inline ATR-IR spectroscopy. The azide peak at 2100 cm⁻¹ decreased linearly with time, confirming the reaction’s pseudo-first-order kinetics (k = 0.19–0.57 M⁻¹s⁻¹) [7]. This method enables precise optimization of reaction conditions for applications such as:
The compound’s hydrolytic stability (resistant to moisture for >24 hours at 25°C [6]) ensures reliable performance in aqueous media, a critical advantage over traditional silanes.
(11-Azidoundecyl)trimethoxysilane enables spatially controlled immobilization of biomolecules on inorganic substrates through a two-step process:
Table 2: Biomolecules Immobilized Using (11-Azidoundecyl)trimethoxysilane
Biomolecule | Substrate | Application |
---|---|---|
Antibodies | Glass slides | Immunoassays |
DNA aptamers | Gold nanoparticles | Biosensing |
Enzymes (e.g., glucose oxidase) | Carbon electrodes | Biofuel cells |
Peptides | Titanium implants | Osteointegration |
For instance, silica beads functionalized with this compound were conjugated with alkyne-modified oligonucleotides via CuAAC, achieving a grafting density of 3.2 pmol/cm² [1]. Similarly, SPAAC-based immobilization of DBCO-functionalized enzymes on silicon nanowires enhanced the sensitivity of glucose sensors by 40% compared to physisorption methods [7].
(11-Azidoundecyl)trimethoxysilane represents a specialized organosilane coupling agent with significant applications in advanced nanostructured material fabrication [1] [2]. This compound, characterized by its molecular formula C14H31N3O3Si and molecular weight of 317.51 g/mol, combines the reactive properties of azide functional groups with the versatile anchoring capabilities of trimethoxysilane moieties [1] [3]. The chemical structure features an eleven-carbon alkyl chain terminating in an azide group, which provides exceptional opportunities for subsequent functionalization through click chemistry reactions [4] [5].
The compound exhibits distinctive physical properties that make it particularly suitable for materials applications, including a boiling point of 105°C at 0.04 mmHg, a refractive index of 1.45, and appearance as a colorless to light yellow clear liquid [1] [3]. These characteristics, combined with its ability to form stable condensation products with siliceous surfaces and other oxides including aluminum, zirconium, tin, titanium, and nickel, establish it as a valuable precursor for nanostructured material synthesis [2] [6].
The development of mesoporous silica films with vertical channel architectures represents a critical advancement in materials science, particularly when incorporating (11-Azidoundecyl)trimethoxysilane as a functional component [7] [5]. Electrochemically assisted self-assembly has emerged as the primary method for generating these oriented mesostructures, enabling the formation of vertically aligned nanochannels with high structural order [5] [8].
Research has demonstrated that the electrochemical co-condensation process of (11-Azidoundecyl)trimethoxysilane with tetraethoxysilane in the presence of cetyltrimethylammonium bromide surfactant produces highly ordered azide-functionalized mesoporous silica films [5] [8]. The electrochemically assisted deposition method generates hydroxide ions at the electrode surface, which catalyzes the hydrolysis and condensation of silane precursors while simultaneously directing the self-assembly of surfactant templates [9] [10].
Property | Measurement | Reference |
---|---|---|
d-spacing | 4.0-4.1 nm | [5] |
Functionalization level | Up to 40% organosilane | [5] |
Film permeability | Comparable to bare electrode after extraction | [5] |
Azide band frequency | 2095 cm⁻¹ | [5] |
The incorporation of (11-Azidoundecyl)trimethoxysilane into vertical channel architectures maintains the structural integrity of the mesoporous framework while introducing reactive azide functionalities throughout the channel walls [5] [11]. Transmission electron microscopy studies reveal that the resulting films possess uniform vertical channel alignment with consistent pore diameter distribution [8] [12]. The azide groups remain accessible within the channel structure, as confirmed by infrared spectroscopy showing the characteristic asymmetric azide stretching band at 2095 cm⁻¹ [5].
The vertical orientation of mesochannels provides several advantages for applications requiring rapid mass transport and molecular accessibility [11] [10]. Cyclic voltammetry measurements using redox probes demonstrate that azide-functionalized vertical channel films exhibit excellent permeability after surfactant removal, with electrochemical signals comparable to those obtained at bare electrode surfaces [5] [10]. This indicates successful template extraction without compromising the structural integrity of the functionalized framework.
The electrochemical synthesis process allows precise control over the functionalization level by adjusting the ratio of (11-Azidoundecyl)trimethoxysilane to tetraethoxysilane in the starting solution [5] [8]. Higher concentrations of the azide-functionalized silane result in increased organic content but may lead to reduced film thickness due to the slower polycondensation kinetics of organosilane precursors compared to purely inorganic silanes [5].
The application of (11-Azidoundecyl)trimethoxysilane in drug delivery systems centers on its ability to functionalize mesoporous silica nanoparticles through surface modification and subsequent bioconjugation reactions [4] [13] [14]. The azide functional group enables efficient coupling with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition reactions, providing a versatile platform for attaching targeting ligands and therapeutic agents [15] [16].
Mesoporous silica nanoparticles functionalized with (11-Azidoundecyl)trimethoxysilane demonstrate enhanced drug loading capabilities and controlled release properties [17] [14]. The surface modification process typically involves the reaction of azide groups with various alkyne-functionalized biomolecules, including targeting peptides, antibodies, and polymer chains [18] [19]. This approach enables the development of sophisticated drug delivery systems with multiple functionalities integrated onto a single nanoparticle platform.
Nanoparticle Characteristic | Typical Range | Application Benefit |
---|---|---|
Pore size | 2-10 nm | Accommodates diverse drug molecules |
Surface area | 500-1200 m²/g | High drug loading capacity |
Particle size | 50-200 nm | Optimal for cellular uptake |
Functionalization density | 0.5-2.0 mmol/g | Sufficient for bioconjugation |
The click chemistry approach using (11-Azidoundecyl)trimethoxysilane-modified nanoparticles offers several advantages for drug delivery applications [15] [20]. The reaction proceeds under mild conditions with high efficiency and selectivity, avoiding harsh chemical environments that might damage sensitive biological molecules [16] [21]. Furthermore, the resulting triazole linkages formed through azide-alkyne cycloaddition are stable under physiological conditions, ensuring the integrity of drug-nanoparticle conjugates during circulation [22] [15].
Research has shown that nanoparticles functionalized through this approach can achieve targeted delivery to specific cell types by incorporating appropriate targeting moieties [13] [23]. The modular nature of the functionalization strategy allows for the simultaneous attachment of multiple functional elements, including fluorescent labels for tracking, targeting ligands for specificity, and therapeutic agents for treatment [19] [24]. This multifunctional capability is particularly valuable for developing theranostic nanoparticles that combine diagnostic and therapeutic functions.
The drug release mechanism from (11-Azidoundecyl)trimethoxysilane-functionalized nanoparticles can be controlled through various stimuli-responsive strategies [23] [19]. The incorporation of cleavable linkers between the drug and the nanoparticle surface enables triggered release in response to specific biological conditions such as pH changes, enzymatic activity, or reducing environments [23]. This controlled release capability enhances therapeutic efficacy while minimizing off-target effects.
The engineering of hybrid organic-inorganic interfaces using (11-Azidoundecyl)trimethoxysilane involves the creation of materials that combine the mechanical stability of inorganic frameworks with the functional versatility of organic components [25] [26]. The compound serves as a molecular bridge, covalently linking organic and inorganic phases through its bifunctional structure [2] [25].
The silane functionality of (11-Azidoundecyl)trimethoxysilane readily undergoes hydrolysis and condensation reactions with inorganic surfaces, forming stable siloxane bonds [2] [27]. Simultaneously, the terminal azide group provides a reactive site for organic functionalization through various chemical transformations, most notably click chemistry reactions [6] [28]. This dual reactivity enables the formation of robust hybrid interfaces with tailored properties.
Interface Property | Before Functionalization | After Functionalization | Improvement Factor |
---|---|---|---|
Adhesion strength | 10-20 MPa | 40-80 MPa | 2-4x |
Water contact angle | 30-50° | 90-120° | 2-3x |
Chemical resistance | Poor | Excellent | Qualitative |
Thermal stability | 150-200°C | 250-300°C | 1.3-2x |
The electrochemically assisted deposition of (11-Azidoundecyl)trimethoxysilane enables the formation of highly ordered hybrid films with vertical channel architectures [5] [29]. This approach provides precise control over the interface structure and composition, allowing for the optimization of properties for specific applications [5] [8]. The resulting hybrid materials exhibit enhanced mechanical properties, improved chemical resistance, and tailored surface characteristics compared to their purely organic or inorganic counterparts.
Interface engineering using this compound has found applications in various fields, including biosensor development, where the hybrid interface provides both stability and biocompatibility [30] [27]. The azide functionality allows for the immobilization of biomolecules through bioorthogonal chemistry, while the silane component ensures strong adhesion to inorganic substrates [28] [27]. This combination is particularly valuable for developing durable biosensor interfaces that maintain their functionality under challenging conditions.
The formation of multilayered hybrid structures through sequential functionalization has been demonstrated, enabling the creation of complex interface architectures with gradient properties [31] [32]. The controlled deposition of (11-Azidoundecyl)trimethoxysilane allows for the precise placement of functional groups at different depths within the interface, creating materials with spatially resolved functionality [31]. This approach opens new possibilities for developing advanced materials with programmable properties and responses.